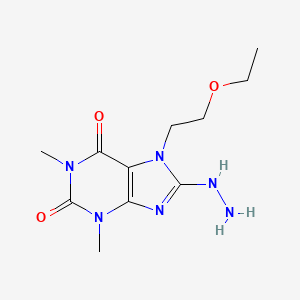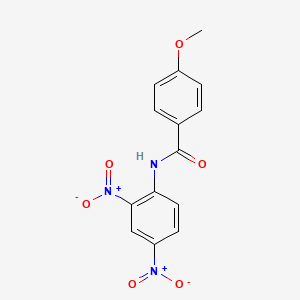![molecular formula C23H38N4O2 B4989491 1,1'-[2-(1-adamantyl)-1,3-dioxo-1,3-propanediyl]bis(4-methylpiperazine)](/img/structure/B4989491.png)
1,1'-[2-(1-adamantyl)-1,3-dioxo-1,3-propanediyl]bis(4-methylpiperazine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-[2-(1-adamantyl)-1,3-dioxo-1,3-propanediyl]bis(4-methylpiperazine) is a chemical compound that has been the subject of scientific research due to its potential use in various applications. This compound is also known as ADMDP, and it is a derivative of the piperazine family of compounds.
Mécanisme D'action
The mechanism of action of ADMDP is not fully understood, but it is thought to involve the inhibition of certain enzymes and proteins that are involved in cellular processes. ADMDP has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can improve the transmission of nerve impulses and may be beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
ADMDP has been shown to have various biochemical and physiological effects. In vitro studies have shown that ADMDP can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. ADMDP has also been shown to improve the cognitive function of animals in behavioral tests. However, the effects of ADMDP on human subjects are not yet fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of ADMDP is its potential use in drug delivery systems. ADMDP can enhance the delivery of drugs to cancer cells, which can improve the efficacy of chemotherapy. ADMDP also has potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides. However, one of the limitations of ADMDP is its toxicity. ADMDP has been shown to be toxic to certain cell lines, and more research is needed to determine its safety for human use.
Orientations Futures
There are several future directions for the research of ADMDP. One area of research is the development of more efficient synthesis methods for ADMDP. Another area of research is the study of the mechanism of action of ADMDP, which can provide insight into its potential use in various applications. Future research can also focus on the safety and efficacy of ADMDP for human use, as well as the development of new drug delivery systems that incorporate ADMDP.
Méthodes De Synthèse
The synthesis of ADMDP involves the reaction of 1-adamantylamine with ethyl acetoacetate in the presence of acetic anhydride. The resulting product is then reacted with 4-methylpiperazine to yield ADMDP. The synthesis of ADMDP has been studied extensively, and various modifications have been proposed to improve the yield and purity of the compound.
Applications De Recherche Scientifique
ADMDP has been studied for its potential use in various scientific research applications. One of the most promising applications of ADMDP is in the field of drug delivery. ADMDP has been shown to enhance the delivery of drugs to cancer cells, which can improve the efficacy of chemotherapy. ADMDP has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are associated with the development of Alzheimer's disease.
Propriétés
IUPAC Name |
2-(1-adamantyl)-1,3-bis(4-methylpiperazin-1-yl)propane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N4O2/c1-24-3-7-26(8-4-24)21(28)20(22(29)27-9-5-25(2)6-10-27)23-14-17-11-18(15-23)13-19(12-17)16-23/h17-20H,3-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVSAIGIVADRQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C(C(=O)N2CCN(CC2)C)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5217455 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-(3,4-dimethylphenyl)-5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}benzenesulfonamide](/img/structure/B4989418.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B4989425.png)

![N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide](/img/structure/B4989437.png)
![2-methyl-N-(1-{1-[1-methyl-2-(methylthio)ethyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4989444.png)

![5-[4-(2-fluorobenzoyl)-1-piperazinyl]-8-nitroquinoline](/img/structure/B4989450.png)

![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate](/img/structure/B4989464.png)
![3-[5-(2,5-dichlorophenyl)-2-furyl]-N-1,3-thiazol-2-ylacrylamide](/img/structure/B4989497.png)
![1-[(4-bromophenoxy)acetyl]-4-(4-ethoxybenzyl)piperazine oxalate](/img/structure/B4989504.png)
![N-[(butylamino)carbonyl]-4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzenesulfonamide](/img/structure/B4989511.png)

![2-[(4-methyl-1,1-dioxido-2,5-dihydro-3-thienyl)thio]-1H-benzimidazole](/img/structure/B4989520.png)